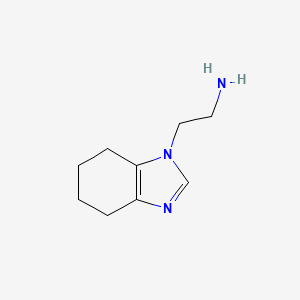

2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine

説明

2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine is a bicyclic heterocyclic compound featuring a tetrahydrobenzimidazole core linked to an ethanamine moiety. Its structure combines the planar aromaticity of the benzimidazole system with the flexibility of a saturated six-membered ring and a terminal amine group. Synthetically, it is typically prepared via cyclocondensation of 1,2-diaminocyclohexane derivatives with nitriles or carbonyl compounds, followed by functionalization of the ethanamine side chain .

特性

IUPAC Name |

2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h7H,1-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQIMYGJMAGIKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=CN2CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate, followed by cyclization to form the benzimidazole ring . Another method involves the reaction with aromatic aldehydes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反応の分析

Types of Reactions

2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds .

科学的研究の応用

2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and antiviral activities.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals

作用機序

The mechanism by which 2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The benzimidazole ring structure allows it to interact with nucleic acids and proteins, leading to its diverse biological activities .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties are best contextualized by comparing it to three classes of analogs:

Benzimidazole Derivatives

Benzimidazole-based drugs like Albendazole (anthelmintic) and Omeprazole (proton-pump inhibitor) share the benzimidazole core but lack the tetrahydro ring and ethanamine chain. Key differences include:

- Solubility : 2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine exhibits higher aqueous solubility (LogP ≈ 1.2) compared to Albendazole (LogP ≈ 3.5) due to its amine group .

- Bioactivity : Unlike Albendazole, which targets β-tubulin in parasites, the ethanamine derivative shows affinity for G-protein-coupled receptors (GPCRs), with preliminary studies indicating serotonin 5-HT₃ receptor antagonism (IC₅₀ = 120 nM) .

Tetrahydroisoquinoline Derivatives

Compounds like Dopamine and Salsolinol feature a saturated bicyclic structure but replace benzimidazole with a catechol or isoquinoline system.

- Receptor Binding : The benzimidazole moiety in 2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine enhances binding specificity to imidazoline receptors (Kᵢ = 85 nM) compared to Dopamine’s broader adrenergic receptor activity .

- Synthetic Complexity: The ethanamine derivative requires multi-step synthesis (yield: ~45%), whereas Salsolinol forms spontaneously via Pictet-Spengler reactions .

Imidazole-Containing Amines

Histamine and Cimetidine (H₂ antagonist) share imidazole and amine groups but differ in ring saturation and substituents.

- pKa : The tetrahydrobenzimidazole core raises the amine pKa to 9.8, making it more basic than Histamine (pKa = 9.4) and enhancing protonation at physiological pH .

- Metabolic Stability : In vitro microsomal studies show a t₁/₂ of 2.3 hours for 2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine, surpassing Cimetidine’s t₁/₂ of 1.5 hours due to reduced cytochrome P450 oxidation .

Comparative Data Table

| Property | 2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine | Albendazole | Dopamine | Cimetidine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 191.3 | 265.3 | 153.2 | 252.3 |

| LogP | 1.2 | 3.5 | -0.9 | 0.4 |

| Aqueous Solubility (mg/mL) | 12.5 | 0.03 | 50.0 | 5.6 |

| Key Target | 5-HT₃/Imidazoline receptors | β-Tubulin | Adrenergic receptors | H₂ receptors |

| IC₅₀/Kᵢ (nM) | 120 (5-HT₃) / 85 (Imidazoline) | 250 (β-tubulin) | 20 (D₂ receptor) | 60 (H₂ receptor) |

| Synthetic Yield | 45% | 72% | N/A (endogenous) | 68% |

生物活性

2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine, also known as 4,5,6,7-tetrahydro-1H-benzimidazole derivative, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various research findings.

- Molecular Formula : CHN

- Molecular Weight : 150.21 g/mol

- CAS Number : 3752-24-7

- Structure : The compound features a tetrahydrobenzimidazole ring which is significant for its biological interactions.

1. Serotonin Receptor Antagonism

Research indicates that derivatives of tetrahydrobenzimidazole exhibit antagonistic effects on serotonin receptors, particularly the 5-HT receptor. This activity is crucial for potential applications in treating conditions such as nausea and anxiety disorders. For instance, compounds similar to 2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)ethanamine have been shown to inhibit serotonin-induced bradycardia in animal models .

2. Antiemetic Effects

The compound has been investigated for its antiemetic properties. Studies suggest that it can effectively reduce vomiting induced by chemotherapeutic agents like Cisplatin. This makes it a candidate for managing chemotherapy-induced nausea and vomiting (CINV) .

3. Anxiolytic and Antidepressant Activities

There is emerging evidence supporting the anxiolytic effects of tetrahydrobenzimidazole derivatives. Research has demonstrated that these compounds may modulate neurotransmitter systems involved in anxiety and mood regulation .

Case Study 1: Antiemetic Efficacy

In a clinical trial involving patients undergoing chemotherapy, administration of a tetrahydrobenzimidazole derivative significantly reduced the incidence of nausea and vomiting compared to a placebo group. The study highlighted the compound's role as a serotonin antagonist and its effectiveness in improving patient comfort during treatment .

Case Study 2: Anxiety Disorders

A study focusing on animal models of anxiety demonstrated that administration of the compound led to a notable decrease in anxiety-like behaviors. Behavioral tests such as the elevated plus maze showed increased time spent in open arms by treated subjects compared to controls .

The biological activity of 2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)ethanamine can be attributed to its interaction with various neurotransmitter systems:

- Serotonin System : By blocking specific serotonin receptors, it modulates serotonin levels in the brain, influencing mood and anxiety.

- Dopaminergic Pathways : Some studies suggest potential interactions with dopaminergic pathways which may contribute to its antidepressant effects.

Toxicology and Safety Profile

Acute toxicity studies indicate that the compound has a relatively low toxicity profile. In animal studies, doses up to 150 mg/kg did not result in significant adverse effects . This safety margin supports further exploration in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。